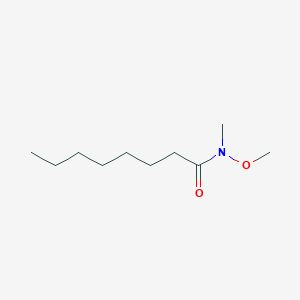

N-methoxy-N-methyloctanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGRGVVHWBMTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144277 | |

| Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101858-33-7 | |

| Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101858337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of N Methoxy N Methyloctanamide

Reactions with Organometallic Reagents

A significant application of N-methoxy-N-methyloctanamide is its reaction with organometallic reagents, such as Grignard and organolithium compounds, to produce ketones. wisc.edu This transformation is highly efficient and circumvents the common issue of over-addition that plagues similar reactions with other carboxylic acid derivatives like esters or acid chlorides. nih.govacs.org

This compound reacts cleanly with a wide array of Grignard reagents to furnish the corresponding ketones in high yields. wiley.comtcichemicals.com The reaction proceeds via a nucleophilic acyl substitution. A specific example is the reaction of this compound with heptylmagnesium bromide in tetrahydrofuran (B95107) (THF), which, after workup, yields 8-pentadecanone. The reaction is typically conducted at low temperatures (0 °C to -78 °C) and can tolerate an excess of the Grignard reagent without significant formation of the tertiary alcohol byproduct. wisc.edursc.org This high chemoselectivity is a hallmark of Weinreb amide chemistry. rsc.org

Table 1: Examples of Ketone Synthesis from N-Methoxy-N-Methylamides and Grignard Reagents This table presents representative reactions analogous to the reactivity of this compound.

| Amide Substrate | Grignard Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | THF | 0 | Benzophenone (B1666685) | 95 |

| N-methoxy-N-methylcyclohexanecarboxamide | Methylmagnesium Bromide | THF | 0 | Acetylcyclohexane | 92 |

| This compound | Heptylmagnesium Bromide | THF | 0 | 8-Pentadecanone | 91 |

| N-methoxy-N-methyl-2-phenylacetamide | Vinylmagnesium Bromide | THF | 0 | 4-Phenyl-1-buten-3-one | 86 |

Similar to Grignard reagents, organolithium species readily react with this compound to produce ketones. wisc.eduacs.org The reaction protocol is straightforward and generally provides high yields of the desired ketone product, again avoiding the formation of tertiary alcohols. wiley.comwisc.edu The reaction is versatile, accommodating a range of alkyl, aryl, and vinyl lithium reagents. wisc.edu The stability of the intermediate formed upon addition of the organolithium reagent is key to the success of this method. wiley.com

Table 2: Examples of Ketone Synthesis from N-Methoxy-N-Methylamides and Organolithium Reagents This table presents representative reactions analogous to the reactivity of this compound.

| Amide Substrate | Organolithium Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | n-Butyllithium | THF | 0 | Valerophenone | 97 |

| N-methoxy-N-methyl-3-phenylpropanamide | Phenyllithium | THF | 0 | 1,4-Diphenyl-1-butanone | 90 |

| N-methoxy-N-methylcinnamamide | Methyllithium | THF | 0 | 4-Phenyl-3-buten-2-one | 98 |

| This compound | Phenyllithium | THF | -78 to RT | 1-Phenyloctan-1-one | 92 |

The remarkable stability of Weinreb amides towards over-addition of organometallic reagents is explained by the formation of a highly stable, five-membered metal-chelated tetrahedral intermediate. wiley.comwisc.eduwikipedia.org When an organometallic reagent (R'-M, where M is Li or MgX) adds to the carbonyl carbon of this compound, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (M+) between the newly formed oxyanion and the N-methoxy oxygen atom. youtube.com This intermediate is exceptionally stable at the low temperatures at which the reaction is conducted and does not readily collapse to form the ketone until acidic workup. wiley.comwikipedia.org Because the ketone is not formed in situ in the presence of unreacted organometallic reagent, the subsequent nucleophilic attack to form a tertiary alcohol is effectively prevented. wisc.eduacs.org This chelation control is the cornerstone of the Weinreb ketone synthesis and distinguishes it from reactions involving esters or acid chlorides, which readily form ketones that are then consumed by a second equivalent of the nucleophile. nih.govwikipedia.org

Reduction Chemistry

The reduction of this compound provides a reliable route to the corresponding aldehyde, octanal. This selective transformation is another key feature of Weinreb amide chemistry, offering a distinct advantage over the reduction of other amide classes.

This compound can be selectively reduced to its corresponding aldehyde using common metal hydride reagents. acs.org Reagents such as Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminum hydride (LiAlH₄) are effective for this transformation. wiley.comtcichemicals.com The reaction mechanism is analogous to that of organometallic addition, where the hydride adds to the carbonyl, forming a stable chelated intermediate that prevents over-reduction to the primary alcohol. acs.org The aldehyde is then liberated upon aqueous workup. acs.org While both reagents are effective, DIBAL-H is often considered superior for this particular reduction. wiley.com Other specialized reducing agents, such as chloromagnesium dimethylaminoborohydride (MgAB) and Schwartz's reagent (Cp₂Zr(H)Cl), have also been shown to reduce Weinreb amides to aldehydes efficiently and with high chemoselectivity. nih.govescholarship.org

Table 3: Reduction of N-Methoxy-N-Methylamides to Aldehydes This table presents representative reducing agents and conditions.

| Amide Substrate | Hydride Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | LiAlH₄ (1.5 eq) | THF | -78 | Benzaldehyde | 96 |

| This compound | DIBAL-H | THF | -78 | Octanal | >90 |

| N-methoxy-N-methyl-dodecoylamide | Schwartz's Reagent | THF | RT | Dodecanal | 87 |

| N-methoxy-N-methylcinnamamide | MgAB | THF | RT | Cinnamaldehyde | 76 |

The reduction of this compound (a Weinreb amide) to an aldehyde stands in stark contrast to the reduction outcomes for other classes of amides.

Primary and Secondary Amides: These are typically reduced to the corresponding primary and secondary amines, respectively, by strong reducing agents like LiAlH₄. The reaction proceeds through to the amine, and isolating an intermediate aldehyde is generally not feasible.

Tertiary Amides: The reduction of simple tertiary amides (e.g., N,N-dimethyloctanamide) with LiAlH₄ almost invariably yields the corresponding tertiary amine. masterorganicchemistry.com While some modern methods using specific reagents can achieve partial reduction to the aldehyde, it is often challenging and less general than the Weinreb amide reduction. nih.govrsc.org

The unique behavior of Weinreb amides is once again due to the N-methoxy-N-methyl substitution. The stable, chelated tetrahedral intermediate formed upon hydride addition is the key difference. acs.org In other amide classes, the intermediate formed after hydride addition is less stable and readily eliminates the oxygen atom to form an iminium ion, which is then rapidly reduced further to the amine. masterorganicchemistry.com With Weinreb amides, this pathway is disfavored, and the stable intermediate persists until workup, allowing for the isolation of the aldehyde. acs.orgescholarship.org

Acylation Reactions

N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly effective and widely utilized acylating agents in organic synthesis. researchgate.netwisc.edu Their utility stems from their ability to react cleanly with potent organometallic nucleophiles, such as Grignard and organolithium reagents, to furnish ketones in high yields. wisc.eduwikipedia.org A significant advantage of this method is the prevention of over-addition, a common side reaction in which the intermediate ketone is further attacked by the nucleophile to form a tertiary alcohol. wikipedia.org

The compound this compound serves as a prime example of this reactivity. When treated with organometallic reagents, it selectively yields the corresponding ketone. For instance, the reaction of this compound with heptyl magnesium bromide in tetrahydrofuran (THF) produces 8-pentadecanone. Similarly, its reaction with octyl magnesium bromide yields hexadecane-8-one. google.com

The mechanism behind this selectivity involves the formation of a stable tetrahedral intermediate upon nucleophilic attack on the amide carbonyl. wikipedia.org This intermediate is stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by the N-methoxy oxygen atom, forming a stable five-membered ring. wikipedia.orgorientjchem.org This chelated complex is remarkably stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group and subsequent second addition of the nucleophile. wikipedia.orgacs.org The desired ketone is then liberated upon aqueous workup. wikipedia.org This robust nature allows for reactions to proceed successfully even with an excess of the organometallic reagent, without significant formation of alcohol byproducts. wisc.edu

A nonclassical Wittig reaction provides an alternative route for converting Weinreb amides to ketones, avoiding the use of highly reactive organometallic reagents. acs.orgorganic-chemistry.orgnih.gov This method employs alkylidenetriphenylphosphoranes, which react with the Weinreb amide to form a proposed oxaphosphetane intermediate. organic-chemistry.org This intermediate then undergoes cycloreversion to produce an enamine, which is subsequently hydrolyzed to the ketone product. organic-chemistry.org

Table 1: Examples of Acylation Reactions with this compound

| Reagent | Product | Reference |

| Heptyl magnesium bromide | 8-Pentadecanone | |

| Octyl magnesium bromide | Hexadecane-8-one | google.com |

Beyond their use in synthesizing simple ketones, Weinreb amides like this compound are precursors for more complex structures, including β-keto Weinreb amides. acs.org These valuable synthetic intermediates can be formed through the reaction of a Weinreb amide with an ester enolate acting as the nucleophile. acs.org The reaction follows a similar principle to the ketone synthesis, where the stability of the Weinreb amide functional group allows for selective acylation of the enolate.

In a typical procedure, a lithium enolate is generated from an ester using a strong base like lithium diisopropylamide (LDA). The subsequent addition of this compound to this enolate solution results in the formation of a new carbon-carbon bond, yielding the β-keto Weinreb amide. The reaction is chemoselective, as the newly formed ketone is less reactive than the starting Weinreb amide under these conditions, preventing further reactions.

While specific examples detailing the formation of a β-keto Weinreb amide starting directly from this compound are not prevalent in the reviewed literature, the general methodology is well-established for other Weinreb amides. acs.org For example, N-methoxy-N-methylcyanoformamide has been identified as a highly reactive reagent specifically for the formation of β-keto Weinreb amides. researchgate.net

Amide Hydrolysis Studies and Mechanistic Understanding

The hydrolysis of this compound, like other amides, can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine fragments. evitachem.com For this compound, hydrolysis breaks the C-N bond of the amide, producing octanoic acid and N,O-dimethylhydroxylamine.

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is the preferred site of protonation over the nitrogen atom, whose lone pair is delocalized through resonance with the carbonyl group. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfers, the N,O-dimethylhydroxylamine moiety is protonated to become a good leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl group and expelling the protonated amine. A final deprotonation step yields the final product, octanoic acid. youtube.com

Under acidic conditions, the amine product (N,O-dimethylhydroxylamine) is protonated to form its corresponding ammonium (B1175870) salt. This protonation renders the amine non-nucleophilic, effectively making the hydrolysis reaction irreversible. youtube.com This contrasts with ester hydrolysis, which is typically a reversible process. youtube.com

Applications of N Methoxy N Methyloctanamide in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Natural Products and Bioactive Molecules

The stable yet reactive nature of the N-methoxy-N-methylamide (Weinreb amide) moiety makes N-methoxy-N-methyloctanamide an ideal precursor in multi-step synthetic sequences. It allows for the controlled addition of carbon nucleophiles to form ketones, a fundamental transformation in the construction of carbon skeletons.

Preparation of β-Hydroxy Ketones and 1,3-Diols

This compound plays a pivotal role in the synthesis of β-hydroxy ketones and 1,3-diols, which are common structural motifs in many natural products. A notable strategy involves the preparation of β-hydroxy Weinreb amides, which can then be acylated with organolithium or Grignard reagents to yield enantiomerically pure β-hydroxy ketones. Subsequent reduction of the newly formed ketone can lead to either syn- or anti-1,3-diols, depending on the choice of reducing agent. For instance, a Narasaka-Prasad reduction typically affords the syn-1,3-diol. researchgate.net

Intermediate in the Synthesis of Verbalactone (B1245890) and Dolabelide C Fragments

The utility of this compound is highlighted in the total synthesis of complex natural products. In the stereoselective synthesis of verbalactone, a key β-hydroxy Weinreb amide intermediate is prepared, which is crucial for constructing the core structure of the molecule. researchgate.net Similarly, in the synthesis of fragments of dolabelide C, a cytotoxic macrolide, a derivative of this compound, specifically (3S,5S)-8-(benzyloxy)-3,5-dihydroxy-N-methoxy-N-methyloctanamide, serves as a critical building block. gla.ac.uk The synthesis of this fragment involves the careful construction of stereocenters, and the Weinreb amide functionality facilitates key bond-forming reactions. gla.ac.uk

| Natural Product/Fragment | Key Intermediate Derived from this compound | Synthetic Utility |

| Verbalactone | β-Hydroxy Weinreb amide | Enables stereoselective construction of the core structure. researchgate.net |

| Dolabelide C Fragment | (3S,5S)-8-(Benzyloxy)-3,5-dihydroxy-N-methoxy-N-methyloctanamide | Serves as a critical building block for a complex, cytotoxic macrolide. gla.ac.uk |

Building Block for Potential Menaquinone Biosynthesis Inhibitors

This compound is instrumental in the synthesis of potential inhibitors of menaquinone (Vitamin K2) biosynthesis in Mycobacterium tuberculosis. nih.gov In this context, it is used in a Grignard reaction to create a key intermediate, 1-(3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)octan-1-one. nih.govlookchem.com This ketone is then further elaborated to produce chiral molecules designed to inhibit the MenA enzyme, which is essential for the growth of the bacterium. nih.gov The development of such inhibitors is a promising strategy for new anti-tuberculosis drugs. nih.gov

Precursor to Chiral 1,3-Amino Alcohols and Tropinone (B130398) Derivatives

The versatility of this compound extends to the synthesis of chiral 1,3-amino alcohols and tropinone derivatives. While direct synthesis of these compounds from this compound is not explicitly detailed, the methodologies for creating chiral alcohols from Weinreb amides are well-established. nih.gov For instance, the synthesis of optically active piperidinyl-benzyl alcohol derivatives involves a Grignard reaction with this compound to form a chiral alcohol intermediate. nih.govscispace.com This highlights the potential for this compound to serve as a starting point for a variety of nitrogen-containing chiral molecules.

Functional Group Transformations Utilizing the Weinreb Amide Moiety

The Weinreb amide group in this compound is prized for its ability to undergo clean conversion to other functional groups, particularly ketones, without over-addition of organometallic reagents.

Conversion to Trifluoromethylketones

A significant application of this compound is its conversion to the corresponding trifluoromethylketone. rsc.org This transformation is achieved by reacting the Weinreb amide with a trifluoromethylating agent. The resulting trifluoromethylketones are valuable compounds in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The general procedure involves the reaction of the Weinreb amide with a suitable trifluoromethyl source, followed by hydrolysis to yield the desired ketone. rsc.org

| Starting Material | Reagent | Product | Significance |

| This compound | Trifluoromethylating agent | 1,1,1-Trifluorononan-2-one | Introduction of a trifluoromethyl group, creating a valuable building block for pharmaceuticals and materials. rsc.org |

Generation of Alkylated and Arylated Ketone Scaffolds

The reaction of this compound with organometallic reagents, such as organolithium and Grignard reagents, is a cornerstone method for the synthesis of ketones. The resulting N-methoxy-N-methyl amide (Weinreb amide) functionality is notable for forming a stable chelated intermediate upon addition of the organometallic species. This intermediate resists further addition, preventing the common over-alkylation that leads to tertiary alcohols, and collapses to the desired ketone only upon acidic workup.

Research has demonstrated the utility of this approach in creating complex arylated ketones. In one instance, this compound was used to synthesize a key intermediate for inhibitors of menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov A Grignard reagent, formed from tert-butyl-(3-iodo-benzyloxy)-dimethylsilane and isopropylmagnesium chloride, was reacted with this compound at -78 °C to furnish the corresponding arylated ketone. nih.govscispace.com

Another example is found in the synthesis of functionalized tetrathia nih.govhelicenes. uea.ac.uk An aryllithium species was generated by treating 4,5-diheptylbenzo[1,2-b:4,3-b']dithiophene with n-butyllithium (n-BuLi). The subsequent reaction of this lithiated intermediate with this compound successfully yielded 1-(4,5-diheptylbenzo[1,2-b:4,3-b']dithiophen-2-yl)octan-1-one, an elaborate arylated ketone scaffold. uea.ac.uk

| Organometallic Reagent Precursor | Reagent Type | Resulting Ketone Product | Reference |

|---|---|---|---|

| tert-Butyl-(3-iodo-benzyloxy)-dimethylsilane | Grignard Reagent | 1-(3-((tert-Butyldimethylsilyl)oxy)phenyl)octan-1-one derivative | nih.gov |

| 4,5-Diheptylbenzo[1,2-b:4,3-b']dithiophene | Organolithium Reagent | 1-(4,5-Diheptylbenzo[1,2-b:4,3-b']dithiophen-2-yl)octan-1-one | uea.ac.uk |

Use in Asymmetric Synthesis Methodologies

The octanamide (B1217078) backbone, when incorporated into more complex chiral structures, plays a significant role in asymmetric synthesis, enabling the selective formation of specific stereoisomers.

Derivatives of this compound are instrumental in stereocontrolled reactions. For example, a chiral-auxiliary mediated acetate (B1210297) aldol (B89426) reaction was employed to synthesize (R)-3-Hydroxy-N-methoxy-N-methyloctanamide. researchgate.net The reaction between the titanium enolate of N-acetyl-4-benzyl-thiazolidinethione and n-hexanal produced the corresponding syn-aldol adduct with high diastereoselectivity (syn:anti ratio of 85:15). researchgate.net This chiral β-hydroxy Weinreb amide is a valuable intermediate, as its subsequent reaction with organometallic compounds yields enantiomerically pure β-hydroxyketones. researchgate.net

In the context of the total synthesis of dolabelide C, a related derivative, (3S,5S)-8-(benzyloxy)-3,5-dihydroxy-N-methoxy-N-methyloctanamide, was synthesized as a key fragment. gla.ac.uk The synthetic route to this and other complex fragments relied on highly diastereoselective transformations, such as the Paterson aldol coupling, which achieved a diastereomeric ratio greater than 10:1. gla.ac.uk These examples underscore how the Weinreb amide functionality can be incorporated into chiral molecules that undergo highly stereoselective transformations.

| Chiral Precursor/Method | Resulting Compound | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Aldol reaction with N-acetyl-4-benzyl-thiazolidinethione | (R)-3-Hydroxy-N-methoxy-N-methyloctanamide derivative | 85:15 (syn:anti) | researchgate.net |

| Paterson aldol coupling in total synthesis | Precursor to (3S,5S)-dihydroxy-N-methoxy-N-methyloctanamide derivative | >10:1 | gla.ac.uk |

Kinetic resolution, a technique to separate a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent, is a powerful tool in asymmetric synthesis. This compound and its derivatives are often utilized in synthetic sequences that incorporate this strategy.

For instance, the synthesis of optically active (2R)- or (2S)-alkyloxiranes via Jacobsen's kinetic resolution of racemic epoxides was a key step in a synthetic pathway that also involved this compound for a later ketone formation. nih.gov Similarly, the stereoselective synthesis of verbalactone involved a Sharpless kinetic resolution as one of its pivotal steps, highlighting the integration of this technique in synthetic routes featuring complex Weinreb amides. researchgate.net

A more direct application is seen in the synthesis of enantioenriched tetrathia nih.govhelicenes. uea.ac.uk The strategy involved an asymmetric lithiation of the helicene precursor using the chiral ligand (–)-sparteine, a process that constitutes a kinetic resolution. This compound was then added to quench, or trap, the resulting enantiomerically enriched lithiated intermediate, converting it into the corresponding ketone. uea.ac.uk In this role, the Weinreb amide is not the agent of resolution itself, but it is a crucial component for capturing the outcome of the resolution process, transforming the transient chiral organometallic species into a stable, enantiomerically enriched product.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of N-methoxy-N-methyloctanamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum displays characteristic signals corresponding to the N-methoxy and N-methyl groups, as well as the octanoyl aliphatic chain.

A key feature of N-methoxy-N-methyl amides is the potential for restricted rotation around the carbonyl-nitrogen (C-N) bond, which can lead to the appearance of broadened signals or distinct rotamers at room temperature. In the ¹H NMR spectrum of this compound, the signal for the O-methyl (OCH₃) protons has been reported as a sharp singlet at approximately 3.64 ppm. core.ac.uk The N-methyl (NCH₃) protons typically appear as another singlet slightly upfield, around 3.2 ppm. The protons of the octanoyl chain produce a series of signals in the aliphatic region (approx. 0.8-2.4 ppm), including a triplet for the terminal methyl group and multiplets for the methylene groups.

¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| O-CH₃ | ~3.64 core.ac.uk | Singlet |

| N-CH₃ | ~3.2 | Singlet |

| -CH₂-C=O | ~2.4 | Triplet |

| -(CH₂)₅- | ~1.2-1.6 | Multiplet |

| -CH₃ (terminal) | ~0.9 | Triplet |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide is the most deshielded, appearing significantly downfield. The N-methoxy and N-methyl carbons have characteristic chemical shifts that are readily identifiable. The carbons of the long aliphatic chain are observed in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Amide Carbonyl) | ~174 |

| O-CH₃ | ~61 |

| N-CH₃ | ~32 |

| -CH₂-C=O | ~34 |

| -(CH₂)₅- | ~22-32 |

| -CH₃ (terminal) | ~14 |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for monitoring the synthesis of this compound, isolating the pure product, and assessing its final purity.

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the reaction that forms this compound from its starting materials (e.g., octanoyl chloride and N,O-dimethylhydroxylamine). By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. The product, being an amide, will have a different polarity and thus a different retention factor (Rf) than the starting materials.

For this compound, a specific Rf value has been reported. core.ac.uk

TLC Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl acetate (B1210297) / Cyclohexane (1:1) |

| Retention Factor (Rf) | 0.67 core.ac.uk |

Following the completion of the synthesis, column chromatography is the standard method for the purification of this compound on a preparative scale. wisc.edu This technique separates the desired product from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a solid stationary phase, typically silica gel. The crude reaction mixture is loaded onto the column and eluted with a solvent system (mobile phase), often of lower polarity than the one used for TLC, to achieve effective separation. A common mobile phase would be a mixture of an alkane (like hexane) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the product.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final isolated this compound. A small amount of the sample is injected into the HPLC system, and components are separated based on their interactions with the stationary phase (e.g., C18 column) and the mobile phase. The output chromatogram shows peaks corresponding to each component, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity. As this compound is an achiral molecule, assessment of chiral purity is not applicable.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the analysis of this compound, this technique is crucial for confirming its molecular weight and providing insights into its molecular structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₂₁NO₂, which gives it a theoretical molecular weight of approximately 187.28 g/mol .

When subjected to mass spectrometry, typically using a technique like electrospray ionization (ESI) or electron ionization (EI), the molecule is first ionized. In ESI-MS, this would likely result in the formation of a protonated molecule, [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of approximately 188.29.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve the cleavage of the amide bond and the aliphatic side chain. Key fragmentation pathways for Weinreb amides can lead to the formation of specific ions that help in confirming the structure.

Expected Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₂NO₂⁺ | 188.29 |

| [M]⁺ | C₁₀H₂₁NO₂⁺ | 187.28 |

| [M-OCH₃]⁺ | C₉H₁₈NO⁺ | 156.25 |

| [C₈H₁₅O]⁺ | Octanoyl cation | 127.21 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. Different functional groups absorb radiation at characteristic frequencies, which correspond to the vibrational energies of their bonds. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its amide and alkyl functionalities.

The most prominent feature in the IR spectrum of an amide is the strong absorption band due to the carbonyl (C=O) group stretching vibration. For Weinreb amides, this peak typically appears in the range of 1660-1680 cm⁻¹. The long alkyl (octyl) chain will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of the N-methoxy group is indicated by C-N and N-O stretching vibrations.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| C=O (Amide) | Stretch | 1660-1680 | Strong |

| C-H (Alkyl) | Bend (Scissoring) | ~1465 | Medium |

| C-H (Alkyl) | Bend (Rocking) | ~1375 | Medium |

| C-N | Stretch | 1170-1200 | Medium |

The analysis of these characteristic peaks in an IR spectrum allows for the unambiguous identification of the key functional groups present in the this compound molecule, complementing the data obtained from mass spectrometry to provide a comprehensive structural characterization.

Interdisciplinary Research and Analog Studies

Development of Substrate Analogs for Enzyme Kinetic Characterization

The study of enzyme kinetics provides profound insights into biological pathways and mechanisms of drug resistance. A key strategy in this field is the design and synthesis of substrate analogs—molecules that mimic the natural substrate of an enzyme—to simplify complex biological assays and elucidate catalytic mechanisms.

The Gcn5-related N-acetyltransferase (GNAT) superfamily of enzymes is integral to numerous cellular functions, including histone modification and antibiotic resistance. nih.gov One such enzyme, PA3944 from Pseudomonas aeruginosa, is known to acetylate complex polypeptide antibiotics like polymyxin (B74138) B. nih.govnih.gov The kinetic characterization of this reaction is challenging, partly because polymyxin B is a complex mixture of different structural forms. nih.gov

To overcome this, researchers designed and synthesized a simplified substrate analog, N-(2-aminoethyl)-N-methyloctanamide (NANMO). nih.govresearchgate.net This small molecule was engineered to mimic the key structural features of polymyxin B, containing a hydrophobic tail and a mimetic of the diaminobutyric acid (Dab) residue that is acetylated by the enzyme. nih.govresearchgate.net The synthesis of NANMO was achieved by reacting octanoyl chloride with N'-Boc-protected-N-methyl-ethylenediamine, followed by the removal of the Boc protecting group. nih.gov

Kinetic studies revealed that the PA3944 enzyme acetylates NANMO with a catalytic efficiency (kcat/KM) of 3.8 x 10² M⁻¹s⁻¹, which is comparable to its efficiency with polymyxin B (3.0 x 10² M⁻¹s⁻¹). nih.gov This validation of NANMO as a reliable and simpler substrate analog allows for more straightforward and reproducible kinetic assays, avoiding the complications of using mass spectrometry to analyze the acetylation of the heterogeneous polymyxin B. nih.govresearchgate.netresearchgate.net

The canonical chemical mechanism for the GNAT superfamily is a general acid/base mechanism. nih.govdntb.gov.ua However, the use of structural mimetics like NANMO has been instrumental in challenging this paradigm for certain GNATs. nih.gov For the PA3944 enzyme, kinetic analysis using NANMO provided evidence for a different catalytic pathway. nih.gov

When the kinetic data from NANMO acetylation were analyzed, the best fit was a ping-pong kinetic mechanism. researchgate.net This type of mechanism involves the transfer of the acetyl group first from the donor (acetyl-CoA) to a nucleophilic residue on the enzyme, forming a covalent acyl-enzyme intermediate, before it is subsequently transferred to the acceptor substrate (NANMO). nih.govresearchgate.net Further investigation suggested that a hybrid ping-pong model, which incorporates both a ping-pong and a sequential pathway, could also describe the enzyme's kinetics. nih.govresearchgate.net

These mechanistic insights were further supported by site-directed mutagenesis studies. nih.govnih.gov Researchers identified a key serine residue (S148) in the active site that acts as the essential nucleophile for catalysis, a finding that deviates from the typical GNAT mechanism which does not usually involve a covalent intermediate. nih.gov Another residue, E102, was found to be more important for substrate recognition or stabilization rather than direct catalysis. nih.govnih.gov The use of NANMO as a simplified substrate was crucial for these detailed mechanistic studies, which are redefining our understanding of the catalytic diversity within the GNAT superfamily. nih.govnih.govresearchgate.net

Table 1: Kinetic Model Fitting for PA3944 Enzyme with NANMO Substrate

This table compares the goodness-of-fit for two proposed kinetic models describing the acetylation of the substrate analog NANMO by the PA3944 enzyme.

| Kinetic Model | Description | Key Findings |

| Ping-Pong | Involves the formation of a covalent acetyl-enzyme intermediate. The acetyl group is transferred from Acetyl-CoA to the enzyme, and then from the enzyme to NANMO. | This model provided a good fit for the kinetic data obtained with NANMO, implicating a nucleophilic residue in the catalytic cycle. researchgate.net |

| Hybrid Ping-Pong | A more complex model that allows the enzyme to bind both the donor (Acetyl-CoA) and acceptor (NANMO) substrates simultaneously, incorporating both a ping-pong and a sequential transfer path. | This model also fit the data well. For NANMO, both the ping-pong and hybrid models produced nearly identical statistical values, indicating the simpler ping-pong model is sufficient to explain the data. nih.govresearchgate.net |

Synthetic Relevance in Materials Science and Medicinal Chemistry Precursors

Beyond fundamental enzyme studies, N-methoxy-N-methyloctanamide and related structures serve as important building blocks in the chemical synthesis of functional materials, particularly those designed for advanced therapeutic applications.

Ionizable cationic lipids are critical components of lipid nanoparticles (LNPs), which are used to encapsulate and deliver nucleic acid-based therapeutics like siRNA and mRNA into cells. google.com The chemical structure of the cationic lipid is a key determinant of the efficacy and safety of the LNP delivery system.

In the development of novel cationic lipids, N-methoxy-N-methylamide functionality, a feature of this compound, is used in key synthetic intermediates. google.com For instance, a patented synthesis of a novel cationic lipid involves the creation of a complex N-methoxy-N-methylamide (also known as a Weinreb amide). google.com This intermediate is formed by reacting a complex ester, methyl 8-[2-({2-[(2-ethylcyclopropyl)methyl]cyclopropyl}methyl)cyclopropyl]octanoate, with N,O-dimethylhydroxylamine hydrochloride. google.com This reaction specifically creates a Weinreb amide from the octanoate (B1194180) portion of the molecule, which then serves as a versatile precursor for further chemical modifications to build the final, complex cationic lipid structure. google.com The use of this N-methoxy-N-methylamide intermediate is a crucial step in constructing lipids designed for potent and efficient nucleic acid delivery. google.comgoogle.com

Table 2: Synthesis of a Cationic Lipid Precursor

This table outlines a key reaction step in the synthesis of a novel ionizable cationic lipid, highlighting the formation of an N-methoxy-N-methylamide intermediate.

| Reactant 1 | Reactant 2 | Product (Intermediate) | Synthetic Purpose |

| Methyl 8-[2-({2-[(2-ethylcyclopropyl)methyl]cyclopropyl}methyl)cyclopropyl]octanoate | N,O-dimethylhydroxylamine hydrochloride | A complex N-methoxy-N-methylamide derivative of the starting ester. | To create a Weinreb amide intermediate that facilitates the subsequent steps in the total synthesis of a novel ionizable cationic lipid for therapeutic delivery systems. google.com |

Future Directions and Outstanding Research Questions

Exploration of Novel Catalytic Systems for N-Methoxy-N-Methyloctanamide Transformations

The transformation of this compound and other Weinreb amides is an active area of research, with a focus on developing more efficient and selective catalytic systems. numberanalytics.com Current methods often rely on stoichiometric organometallic reagents, but the future lies in catalytic approaches that are more atom-economical and environmentally friendly.

One promising area is the use of transition metal catalysis. For instance, palladium nanoparticles supported on metal-organic frameworks (MOFs), such as ZIF-8, have been shown to be effective catalysts for the carbonylative coupling reactions to form Weinreb amides. rsc.org Although not yet specifically demonstrated for this compound, this technology presents a significant opportunity for its synthesis from corresponding aryl or alkyl halides. The catalyst's air stability and recyclability make it an attractive option for industrial applications. rsc.org

Iridium-catalyzed C-H functionalization is another burgeoning field that could be applied to transformations of molecules containing the this compound moiety. acs.org This would allow for the direct modification of the octyl chain, opening up new avenues for the synthesis of complex molecules. Research into the directing group ability of the Weinreb amide functionality is ongoing, and its application to aliphatic amides like this compound is a key area for future investigation. nih.gov

| Catalytic System | Potential Transformation of this compound | Advantages |

| Palladium Nanoparticles on ZIF-8 | Synthesis via carbonylative coupling | Heterogeneous, recyclable, air-stable catalyst rsc.org |

| Iridium Catalysis | C-H functionalization of the octyl chain | Direct modification of the aliphatic backbone acs.org |

| Biocatalysis (e.g., Lipases, Amide Synthases) | Enzymatic synthesis and hydrolysis | High selectivity, mild reaction conditions, environmentally benign rsc.org |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, this translates to the use of safer solvents, renewable starting materials, and energy-efficient processes.

Light-mediated synthesis is another innovative and sustainable approach. researchgate.net Photochemical methods can enable the synthesis of Weinreb amides from carboxylic acids without the need for pre-activation or coupling reagents, often under mild conditions. researchgate.net The application of such methods to the synthesis of this compound from octanoic acid could offer a more direct and greener alternative to traditional methods.

Biocatalysis also holds immense potential for the sustainable production of amides. rsc.org Enzymes such as lipases and engineered amide synthases can catalyze the formation of amide bonds with high chemo- and stereoselectivity under mild, aqueous conditions. rsc.org The development of biocatalytic routes to this compound would represent a major advancement in its environmentally benign production.

Investigation of Stereochemical Control in Emerging Reaction Manifolds

The ability to control stereochemistry is paramount in modern organic synthesis, particularly for the production of pharmaceuticals and other bioactive molecules. While this compound itself is achiral, its reactions can involve the creation of new stereocenters.

Future research will likely focus on the development of catalytic asymmetric methods for reactions involving this compound. For example, the enantioselective addition of organometallic reagents to prochiral ketones derived from this Weinreb amide would be a valuable transformation. The use of chiral ligands to control the stereochemical outcome of such reactions is a well-established strategy that could be further optimized.

Furthermore, stereoselective reductions of ketones prepared from this compound are crucial for accessing chiral alcohols. researchgate.net Research into new catalytic systems that offer high levels of diastereoselectivity and enantioselectivity in these reductions is an ongoing endeavor. This includes the use of chiral reducing agents and transition metal catalysts with chiral ligands.

| Reaction Type | Area of Stereochemical Investigation | Potential Outcome |

| Nucleophilic Addition | Enantioselective addition of organometallics to derived ketones | Access to chiral tertiary alcohols |

| Reduction of Ketones | Diastereo- and enantioselective reduction of derived ketones | Synthesis of chiral secondary alcohols researchgate.net |

| Aldol (B89426) Reactions | Stereoselective aldol reactions of enolates derived from ketones made from this compound | Construction of complex acyclic and cyclic structures with multiple stereocenters researchgate.net |

Potential for Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid synthesis and screening of new chemical entities has driven the development of automated and high-throughput synthesis platforms. The integration of the synthesis and reactions of this compound into these platforms is a key area for future development.

Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention, enabling the rapid generation of libraries of compounds for drug discovery and materials science. portico.orgresearchgate.net The synthesis of this compound and its subsequent reaction with a diverse range of nucleophiles could be readily adapted to these systems. This would allow for the efficient production of a wide array of ketones and their derivatives.

High-throughput screening techniques can be used to rapidly identify optimal reaction conditions and discover new transformations. nih.gov By employing plate-based synthesis formats, a large number of reactions involving this compound can be performed in parallel, accelerating the pace of research and development. acs.org The development of robust and reliable protocols for the use of this compound in these high-throughput workflows is a critical next step.

The use of polymer-supported reagents for the synthesis of Weinreb amides also lends itself to automated synthesis, as it simplifies purification and allows for the easy removal of byproducts. nih.gov Developing a solid-phase synthesis approach for this compound would be highly beneficial for its integration into automated platforms.

| Platform/Technology | Application to this compound | Benefit |

| Automated Synthesis Platforms | Multi-step synthesis of derivatives | Rapid library generation, increased efficiency portico.orgresearchgate.net |

| High-Throughput Screening | Optimization of reaction conditions and discovery of new reactions | Accelerated research and development nih.gov |

| Solid-Phase Synthesis | Synthesis of this compound on a solid support | Simplified purification, compatibility with automation nih.gov |

Q & A

Q. What are the standard laboratory synthesis protocols for N-methoxy-N-methyloctanamide?

The synthesis of this compound, a Weinreb amide, typically involves coupling octanoyl chloride with N,O-dimethylhydroxylamine. A validated method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent under anhydrous conditions. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography using ethyl acetate/hexane gradients. Post-synthesis, confirm structure and purity using -NMR (e.g., methylene protons at δ 3.2–3.4 ppm) and GC analysis (>95.0% purity) .

Q. How should researchers ensure accurate characterization of this compound?

Characterization requires a multi-technique approach:

- Spectroscopy : -NMR to identify methoxy (δ 3.1–3.3 ppm) and methylamide groups (δ 2.8–3.0 ppm).

- Chromatography : GC with flame ionization detection (FID) to assess purity, comparing retention times to certified standards.

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values. Inconsistent spectral data should prompt re-evaluation under controlled humidity, as hygroscopicity may alter results .

Q. What safety measures are critical when handling this compound?

- Storage : Keep in tightly sealed containers at 0°C–6°C to prevent degradation. Avoid exposure to moisture and oxidizing agents .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of eye contact, flush with water for ≥15 minutes; seek medical attention if irritation persists. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in melting points or solubility data often arise from impurities or measurement conditions. Cross-validate findings using:

- NIST Databases : Compare experimental melting points against NIST Standard Reference Data (subscription required) .

- Controlled Replicates : Repeat experiments in triplicate under inert atmospheres (e.g., argon) to exclude oxidation artifacts.

- Collaborative Studies : Share samples with independent labs for benchmarking .

Q. What experimental design considerations optimize the use of this compound in multi-step syntheses?

- Reactivity Control : Use low temperatures (0°C–5°C) during acylations to minimize over-reaction.

- Solvent Selection : Prefer dichloromethane (DCM) or THF, which stabilize intermediates without competing nucleophilic side reactions.

- Quenching Protocols : Add aqueous NaHCO post-reaction to neutralize residual reagents and simplify isolation .

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

Contradictions in -NMR or IR spectra may indicate tautomerism or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting.

- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent-proton exchange artifacts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm error .

Q. What methodologies assess the hydrolytic stability of this compound under varying pH conditions?

- Kinetic Studies : Monitor degradation via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (physiological buffer) at 37°C.

- Activation Energy Calculation : Use Arrhenius plots to predict shelf life under storage conditions.

- Degradation Byproducts : Identify hydrolyzed products (e.g., octanoic acid) via LC-MS to inform handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.